2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(9-12-5-2-1-3-6-12)19-16-18-14(11-21-16)13-7-4-8-17-10-13/h1-8,10-11H,9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTTZNCIPLCHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the phenyl and pyridine substituents. One common method involves the reaction of a thioamide with a haloketone to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl or pyridine rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The thiazole ring is crucial for enhancing the bioactivity of these compounds.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed potent activity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the inhibition of specific kinases associated with cancer progression .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics.
Case Study:
In a study published in Pharmaceutical Biology, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
Agricultural Science
1. Pesticidal Applications
Thiazole derivatives are being explored for their potential use as pesticides. Their ability to interfere with biochemical pathways in pests makes them suitable candidates for developing environmentally friendly pest control agents.
Case Study:
Research highlighted in Pest Management Science demonstrated that thiazole-based compounds could effectively control agricultural pests while minimizing harm to beneficial insects. The study emphasized the importance of structural modifications in enhancing efficacy and reducing toxicity .
Materials Science
1. Synthesis of Functional Materials
The unique properties of this compound allow it to be utilized in the synthesis of functional materials, such as polymers and nanocomposites.
Case Study:
A recent investigation published in Materials Chemistry and Physics explored the incorporation of thiazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The findings suggested that these materials could be used in high-performance applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound can bind to microbial proteins, disrupting their function and exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of thiazole-acetamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing Groups : Bromine (9c) and chlorine (4d, 13) substituents enhance molecular polarity and may improve target binding via halogen bonding .
- Pyridine Position : The target compound’s pyridin-3-yl group (vs. pyridin-2-yl in GSK1570606A) alters spatial orientation, affecting receptor affinity .
Physicochemical Properties
- Melting Points : Derivatives with rigid structures (e.g., coumarin-linked 13) exhibit higher melting points (216–220°C) compared to flexible analogues like 14 (282–283°C) .
- Solubility : Polar substituents (e.g., morpholine in 4d) improve aqueous solubility, whereas hydrophobic groups (e.g., bromophenyl in 9c) enhance lipid membrane permeability .
Enzyme Inhibition:
- α-Glucosidase Inhibition : Coumarin-linked derivatives (e.g., 13) show potent activity (IC₅₀ ~10 µM) due to hydrophobic interactions with the enzyme’s active site .
- Matrix Metalloproteinase (MMP) Inhibition : Piperazine-containing compounds (e.g., 14) exhibit MMP-9 inhibition (IC₅₀ = 1.2 µM), attributed to their chelation of catalytic zinc ions .
Antimicrobial Activity:
- Compound 9c demonstrated moderate antibacterial activity against E. coli (inhibitory zone = 19 mm), likely due to its bromophenyl group disrupting bacterial membranes .
Antitubercular Activity:
- GSK1570606A (a pyridin-2-yl analogue) showed inhibitory effects against Mycobacterium tuberculosis (PanK IC₅₀ = 0.8 µM), suggesting that pyridine positioning is critical for target engagement .
Biological Activity
2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, a compound featuring a thiazole moiety, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C16H13N3OS. Its structure includes a thiazole ring linked to a phenyl group and a pyridine derivative, which is hypothesized to contribute to its biological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related compounds, suggesting that the incorporation of thiazole and pyridine enhances efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl Derivative | 8 | E. coli: 8, S. aureus: 9, B. subtilis: 6 |
| Compound 5a | 7.5 | E. coli: 7, S. aureus: 8 |
| Compound 4 | 7 | E. coli: —, S. aureus: — |
This data suggests that derivatives of thiazole can act as effective antibacterial agents by inhibiting bacterial growth through mechanisms such as competitive inhibition of dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has also been extensively studied. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines.
Case Study: Anticancer Effects on Cell Lines
A recent study evaluated the cytotoxic effects of thiazole derivatives on A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and DNA synthesis analysis. The results indicated that certain thiazole derivatives led to significant reductions in cell viability, suggesting their potential as anticancer agents.
Table 2: Anticancer Activity Data
| Compound Name | IC50 (µg/mL) | Cell Line A549 | Cell Line C6 |
|---|---|---|---|
| Compound X | 1.61 | Effective | Effective |
| Compound Y | 1.98 | Moderate | Effective |
The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticancer activity, particularly when electron-donating groups are present .
The biological activity of thiazole derivatives is attributed to their ability to interact with cellular targets effectively. The mechanism often involves:
Q & A
Q. What are the standard synthetic routes for preparing 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide?
The synthesis typically involves condensation reactions between substituted anilines and acetamide precursors. For example, details the use of varied catalysts (e.g., p-toluenesulfonic acid) and solvents (e.g., ethanol or DMF) to optimize yields. Substitution reactions under alkaline conditions, as described in for analogous compounds, can also be adapted by replacing fluoronitrobenzene derivatives with pyridinyl-thiazole intermediates. Key steps include refluxing with condensing agents like DCC (dicyclohexylcarbodiimide) and purification via column chromatography .
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on spectroscopic methods:
- 1H/13C NMR to identify proton and carbon environments (e.g., aromatic thiazole and pyridine signals).
- IR spectroscopy to detect functional groups (e.g., amide C=O stretches near 1650 cm⁻¹).
- Elemental analysis to validate purity (>95% match between calculated and observed C/H/N/S values).
- X-ray crystallography ( ) for absolute configuration determination, particularly for resolving stereochemical ambiguities in solid-state structures .
Q. What initial biological screening assays are recommended for this compound?
Prioritize in vitro assays for antimicrobial (e.g., bacterial/fungal MIC tests) and anticancer (e.g., MTT assays on cancer cell lines) activities, as thiazole derivatives are known for these properties (). Dose-response studies (0.1–100 μM) and selectivity indices (vs. normal cells) should be included to establish preliminary efficacy and toxicity profiles .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design of this compound?
Advanced quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path searches ( ) can predict optimal conditions (solvent, temperature, catalyst). For instance, ICReDD’s workflow integrates computational predictions with high-throughput experimentation to narrow down parameters (e.g., identifying base-sensitive intermediates). Machine learning models trained on existing reaction data (e.g., yields from ) further refine synthetic routes .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Conduct structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing phenyl with fluorophenyl groups, as in ) and correlating changes with activity trends.
- Use meta-analysis to reconcile discrepancies in published datasets, accounting for variables like assay protocols (e.g., cell line specificity in vs. 16). Statistical tools (e.g., ANOVA) can identify significant outliers .
Q. How to design derivatives for improved pharmacokinetic properties?
- Introduce metabolically stable groups (e.g., trifluoromethyl, ) to enhance lipophilicity and reduce CYP450-mediated degradation.
- Apply molecular docking (e.g., AutoDock Vina) to prioritize derivatives with stronger target binding (e.g., kinase active sites). highlights the use of PASS software to predict absorption/distribution parameters .
Q. How does catalyst choice impact the yield and selectivity of thiazole-acetamide synthesis?
Catalysts like p-toluenesulfonic acid ( ) favor cyclization via protonation of intermediates, while metal catalysts (e.g., CuI) may accelerate Ullmann-type couplings for aryl-thiazole linkages. Kinetic studies (e.g., monitoring by HPLC) can quantify rate enhancements, and green chemistry metrics (e.g., E-factor) should assess waste generation for scalable protocols .
Methodological Notes
- Contradictory Data Analysis : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) and replicate experiments under standardized conditions.
- Advanced Characterization : Use LC-MS/MS for metabolite identification in pharmacokinetic studies and synchrotron XRD () for high-resolution structural insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
